JNJ-17203212

Descripción general

Descripción

JNJ-17203212 is a selective, potent, and competitive antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. This compound was developed for researching pain management, particularly in conditions such as migraine . TRPV1 channels are activated by heat, capsaicin, and the endocannabinoid anandamide .

Aplicaciones Científicas De Investigación

JNJ-17203212 has several scientific research applications, including:

Pain Management: It is used to study pain mechanisms and develop new pain management therapies, particularly for migraines

Neuroscience: The compound is used to investigate the role of TRPV1 channels in neuronal signaling and neuroinflammation.

Pharmacology: This compound is employed in pharmacological studies to understand the effects of TRPV1 antagonism on various physiological processes.

Drug Development: It serves as a lead compound for developing new TRPV1 antagonists with improved efficacy and safety profiles.

Mecanismo De Acción

JNJ-17203212 exerts its effects by competitively inhibiting the TRPV1 channel. TRPV1 channels are involved in the transmission and modulation of pain signals. By blocking these channels, this compound prevents the activation of pain pathways, thereby reducing pain perception . The molecular targets of this compound include the TRPV1 channels located on sensory neurons .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

JNJ-17203212 interacts with the TRPV1 channel, a cation channel expressed by nociceptors that detects multiple pain-producing stimuli, including noxious heat and extracellular protons . The compound exhibits its antagonistic properties by inhibiting capsaicin- and H±induced channel activation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It is known to attenuate bone cancer pain by blocking the activation of sensory neurons that detect noxious stimuli . In a rat model of osteoarthritis, this compound was found to reverse the sensitization of joint afferents and inhibit pain behavior .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the TRPV1 channel, thereby inhibiting its activation . This inhibition prevents the detection of pain-producing stimuli, such as noxious heat and extracellular protons, leading to an analgesic effect .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to exhibit its effects in a time and dose-dependent manner . For instance, in a study involving a rat model of migraine, this compound was found to fully abolish CGRP release in a time and dose-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. In a rat model of osteoarthritis, this compound was found to reverse the sensitization of joint afferents and inhibit pain behavior . The study reported that the compound was effective in all doses tested .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not explicitly detailed in the available literature. Given its role as a TRPV1 antagonist, it is likely that it is transported to sites where TRPV1 channels are expressed, such as nociceptive neurons .

Métodos De Preparación

The synthesis of JNJ-17203212 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically involves the following steps:

Formation of the Piperazine Core: The piperazine core is synthesized through a series of reactions involving the condensation of appropriate amines and carboxylic acids.

Introduction of Trifluoromethyl Groups: Trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Final Assembly: The final compound is assembled by coupling the piperazine core with the trifluoromethyl-substituted pyridine rings under specific reaction conditions

Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring the purity and yield of the final product. This typically requires optimization of reaction conditions, purification steps, and quality control measures.

Análisis De Reacciones Químicas

JNJ-17203212 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to introduce different substituents on the pyridine rings.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparación Con Compuestos Similares

JNJ-17203212 is unique among TRPV1 antagonists due to its high selectivity and potency. Similar compounds include:

JNJ-38893777: Another TRPV1 antagonist with similar applications in pain management.

Capsazepine: A well-known TRPV1 antagonist used in various research studies.

SB-705498: A TRPV1 antagonist with applications in pain and inflammation research.

Compared to these compounds, this compound has shown superior efficacy in blocking TRPV1 activation and reducing pain signals .

Propiedades

IUPAC Name |

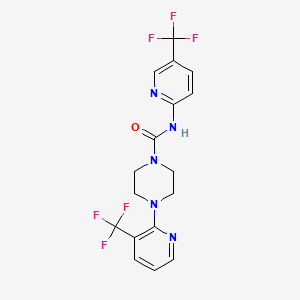

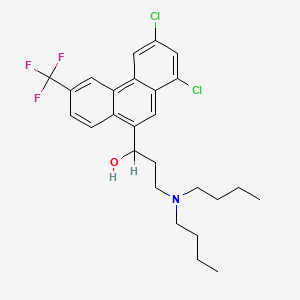

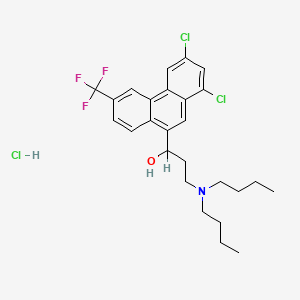

4-[3-(trifluoromethyl)pyridin-2-yl]-N-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F6N5O/c18-16(19,20)11-3-4-13(25-10-11)26-15(29)28-8-6-27(7-9-28)14-12(17(21,22)23)2-1-5-24-14/h1-5,10H,6-9H2,(H,25,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRYYGVYCWYIDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=CC=N2)C(F)(F)F)C(=O)NC3=NC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F6N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462856 | |

| Record name | JNJ-17203212 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

821768-06-3 | |

| Record name | JNJ-17203212 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0821768063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-17203212 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[3-(Trifluoromethyl)-2-pyridinyl]-N-[5-(trifluoromethy l)-2-pyridinyl]-1-piperazinecarboxamide; | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JNJ-17203212 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71JE0C439X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does JNJ-17203212 interact with its target and what are the downstream effects?

A1: this compound acts as a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. [, , , , , , ] This channel, primarily found on sensory neurons, plays a crucial role in detecting and transmitting pain and inflammatory signals, including those involved in the cough reflex. [, ] By binding to TRPV1, this compound prevents its activation by agonists like capsaicin, low pH, or endogenous ligands like 12-hydroxyeicosatetraenoic acid (12-HETE). [, , , , ] This inhibition of TRPV1 activation ultimately disrupts the transmission of cough signals from the airways to the brain, resulting in an antitussive effect. [, , , ]

Q2: Can you explain how this compound affects cough specifically?

A2: this compound demonstrates efficacy against cough triggered by various stimuli, including citric acid (primarily activating TRPV1) and prostaglandin E2 (PGE2). [, ] Studies using guinea pig models have shown that this compound effectively attenuates both capsaicin-evoked coughs and those induced by citric acid, highlighting its targeted action on TRPV1-mediated cough pathways. [, ] Importantly, this compound shows efficacy against PGE2-induced cough, revealing an intricate interplay between TRPV1 and the prostaglandin EP3 receptor in mediating cough responses. [, ]

Q3: What is the nature of the interaction between TRPV1 and EP3 receptors in the context of cough?

A3: Research indicates a complex relationship between TRPV1 and EP3 receptors in mediating cough. [, ] Studies using guinea pig models have shown that while this compound effectively blocks PGE2-induced cough, EP3 receptor antagonists do not impact citric acid-induced cough. [, ] This suggests that PGE2-induced cough might depend on TRPV1 activation, potentially through a sensitization mechanism involving EP3 receptors. [, ] This is further supported by findings showing that this compound can diminish PGE2-triggered currents in vagal pulmonary C-neurons, which are known to play a role in cough. []

Q4: Are there any structural insights into how this compound interacts with the TRPV1 channel?

A4: While the precise binding site of this compound on TRPV1 has not been definitively elucidated, studies using furanocoumarins, another class of TRPV1 modulators, suggest that it might interact with a region adjacent to or overlapping with the capsaicin-binding site. [] This is based on observations that furanocoumarins, like this compound, can modulate TRPV1 activation and that site-directed mutagenesis of the capsaicin-binding site alters their effects. [] Further research is needed to confirm the precise binding site of this compound and understand the structural basis of its interactions with TRPV1.

Q5: What is known about the pharmacokinetics of this compound?

A5: In guinea pig models, intraperitoneal administration of this compound (20 mg/kg) achieves a maximum plasma concentration (Cmax) of 8.0 ± 0.4 μM. [] While detailed pharmacokinetic parameters like half-life and clearance have not been extensively reported in the provided research, the available data suggest that this compound reaches pharmacologically relevant concentrations following systemic administration. []

Q6: What about the efficacy of this compound in models of chronic pain?

A6: this compound demonstrates promising efficacy in preclinical models of chronic pain, specifically in a rat model of osteoarthritis. [] Local administration of this compound directly into the affected joint effectively reversed the sensitization of joint afferent neurons and significantly reduced pain behaviors, comparable to systemic administration. [] This suggests that targeting peripheral TRPV1, particularly within the joint, could be a viable therapeutic strategy for managing osteoarthritis pain. []

Q7: Does this compound have any effects on core body temperature?

A7: Interestingly, local administration of this compound into the joint in the osteoarthritis model did not affect core body temperature, unlike systemic administration. [] This finding has important implications for the potential clinical translation of TRPV1 antagonists, as hyperthermia is a major concern with systemic TRPV1 blockade. [, ] Targeting TRPV1 peripherally, specifically at sites of inflammation or pain, might offer a way to harness the therapeutic benefits while minimizing systemic side effects. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic Acid](/img/structure/B1672935.png)